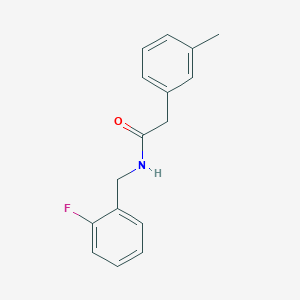![molecular formula C14H13N3O3 B5381599 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole](/img/structure/B5381599.png)
3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoles and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have reported that 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole can modulate various biochemical and physiological processes. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole in lab experiments include its stability, ease of synthesis, and potential applications in various fields of research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole. One of the potential areas of research is the development of novel drug formulations using this compound for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound and its potential targets. Furthermore, the exploration of the synergistic effects of this compound with other drugs or natural compounds can also be an interesting area of research.
Synthesis Methods
The synthesis of 3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole can be achieved using different methods. One of the popular methods is the reaction of 3-acetyl-2,4,6-trimethylphenyl isothiocyanate with 3-nitroacetophenone followed by cyclization with hydrazine hydrate. The yield of this method is reported to be around 70-80%.
Scientific Research Applications
3,5-dimethyl-1-[3-(3-nitrophenyl)acryloyl]-1H-pyrazole has been extensively studied in various scientific fields. In the field of medicine, this compound has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In addition, it has been reported to exhibit neuroprotective and antioxidant properties.
properties
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-8-11(2)16(15-10)14(18)7-6-12-4-3-5-13(9-12)17(19)20/h3-9H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGXWZXASBYBA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)


![2-(4-chloro-2-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5381577.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B5381584.png)
![N-[3-(dimethylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5381605.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5381614.png)
![N-benzyl-N'-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)sulfamide](/img/structure/B5381620.png)

![2-(2-isopropylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5381626.png)